Cas no 1784113-58-1 (6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1784113-58-1x500.png)
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester
- 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid
-
- インチ: 1S/C13H17N3O4/c1-13(2,3)20-12(19)16-5-4-9-8(6-16)10(11(17)18)15-7-14-9/h7H,4-6H2,1-3H3,(H,17,18)
- InChIKey: PMWCIZKOVRVZIR-UHFFFAOYSA-N
- ほほえんだ: C1=NC(C(O)=O)=C2CN(C(OC(C)(C)C)=O)CCC2=N1
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-5G |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 5g |
¥ 34,570.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-100MG |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 100MG |
¥ 2,884.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-500mg |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 500mg |
¥7676.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-1.0g |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 1.0g |
¥11515.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-500.0mg |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 500.0mg |
¥7676.0000 | 2024-07-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00806286-1g |
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 97% | 1g |
¥3920.0 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-1G |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 1g |
¥ 11,523.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-250mg |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 250mg |
¥4610.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-250.0mg |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 250.0mg |
¥4610.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4338-100.0mg |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid |
1784113-58-1 | 95% | 100.0mg |
¥2881.0000 | 2024-07-24 |
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acidに関する追加情報
Comprehensive Guide to 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid (CAS No. 1784113-58-1)
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid (CAS No. 1784113-58-1) is a specialized heterocyclic compound that has gained significant attention in pharmaceutical and medicinal chemistry research. This compound belongs to the pyrido[4,3-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their versatile biological activities. The presence of both a tert-butoxy carbonyl (Boc) protecting group and a carboxylic acid functionality makes this molecule particularly valuable in drug discovery and development.
In recent years, the demand for pyrido[4,3-d]pyrimidine derivatives has surged due to their potential applications in targeting various diseases. Researchers are particularly interested in how 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid can be utilized as a building block for kinase inhibitors, which are crucial in cancer therapy. The compound's unique structure allows for further modifications, making it a valuable intermediate in the synthesis of more complex drug molecules.
The Boc-protected pyrido[4,3-d]pyrimidine scaffold offers excellent stability during synthetic processes, which is why it's frequently used in multi-step organic syntheses. Pharmaceutical companies are actively exploring its potential in developing novel treatments for inflammatory diseases and central nervous system (CNS) disorders. The carboxylic acid group at position 4 provides an ideal handle for further derivatization through amide coupling or esterification reactions.
From a chemical perspective, 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid exhibits interesting physicochemical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it particularly suitable for medicinal chemistry applications where solution-phase reactions are required.
The global market for pharmaceutical intermediates like 1784113-58-1 has been growing steadily, driven by increased R&D investments in drug discovery. Many researchers are searching for information about "Boc-protected heterocyclic compounds" and "pyrido[4,3-d]pyrimidine synthesis," reflecting the compound's relevance in current medicinal chemistry trends. The development of targeted therapies and personalized medicine approaches has further boosted interest in such specialized building blocks.
Quality control is paramount when working with 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid. Reputable suppliers typically provide comprehensive analytical data including HPLC purity, NMR spectra, and mass spectrometry results. The compound should be stored under inert conditions at low temperatures to maintain its stability over extended periods. Proper handling procedures should always be followed to ensure the integrity of both the material and the research results.
Recent advancements in synthetic methodology have made pyrido[4,3-d]pyrimidine derivatives more accessible to researchers. The development of efficient protection-deprotection strategies for the tert-butoxy carbonyl group has significantly improved the synthetic utility of compounds like 1784113-58-1. These innovations are particularly valuable in parallel synthesis and combinatorial chemistry approaches that are widely used in modern drug discovery programs.
The potential applications of 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid extend beyond pharmaceuticals. Material scientists are exploring its use in the development of organic semiconductors and photoactive materials. The compound's conjugated system and ability to form stable complexes with various metals make it interesting for applications in organic electronics and catalysis.
As research into nitrogen-containing heterocycles continues to expand, the importance of well-characterized building blocks like 1784113-58-1 cannot be overstated. The compound's versatility and the growing understanding of structure-activity relationships in medicinal chemistry ensure its continued relevance in scientific research. Future developments may reveal even more applications for this valuable chemical entity across various scientific disciplines.
1784113-58-1 (6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid) 関連製品
- 2549014-72-2(7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
- 2228754-67-2(4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine)
- 1860017-24-8(4,4-Dimethyl-1-(5-methylthiophen-3-yl)pentane-1,3-dione)
- 1465401-98-2(N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)
- 947614-94-0(2-(2-bromo-5-chlorophenyl)ethan-1-ol)
- 2094485-00-2(1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile)
- 2310205-57-1(N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)
- 1859534-41-0(4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol)
- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)
- 1105213-74-8(N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)
